
SPQ Chloride Assay: Application Notes and
Protocols for Cultured Cells

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: SPQ

Cat. No.: B1682179 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
The determination of intracellular chloride concentration ([Cl⁻]ᵢ) is crucial for understanding a

multitude of cellular processes, including ion homeostasis, cell volume regulation, and the

mechanisms of action for various drugs targeting ion channels and transporters. The 6-

methoxy-N-(3-sulfopropyl)quinolinium (SPQ) fluorescent probe provides a sensitive method for

measuring [Cl⁻]ᵢ. The fluorescence of SPQ is dynamically quenched by chloride ions through a

collisional mechanism. This inverse relationship between SPQ fluorescence intensity and [Cl⁻]ᵢ

allows for the quantitative measurement of intracellular chloride levels.

These application notes provide a detailed protocol for using SPQ to measure [Cl⁻]ᵢ in cultured

cells. The protocol covers cell preparation, dye loading, fluorescence measurement, in-situ

calibration, and data analysis.

Principle of the Assay
SPQ is a water-soluble, membrane-impermeant fluorescent dye. Its fluorescence is quenched

by chloride ions upon collision. Therefore, an increase in intracellular chloride concentration

leads to a decrease in SPQ fluorescence, and vice versa. This relationship is described by the

Stern-Volmer equation:

F₀ / F = 1 + Kₛᵥ[Cl⁻]
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Where:

F₀ is the fluorescence intensity in the absence of chloride.

F is the fluorescence intensity at a given chloride concentration.

Kₛᵥ is the Stern-Volmer constant, which is a measure of the sensitivity of SPQ to chloride

quenching.

[Cl⁻] is the chloride concentration.

By determining F₀ and Kₛᵥ through a calibration procedure, the unknown intracellular chloride

concentration can be calculated from the measured fluorescence intensity.
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Reagent/Material Supplier Catalog Number

SPQ (6-methoxy-N-(3-

sulfopropyl)quinolinium)
Various e.g., Biotium 52010

Nigericin Various e.g., Sigma-Aldrich N7143

Tributyltin Chloride Various e.g., Sigma-Aldrich 244389

Probenecid (optional) Various e.g., Sigma-Aldrich P8761

HEPES Various e.g., Sigma-Aldrich H3375

KCl Various e.g., Sigma-Aldrich P9541

K-Gluconate Various e.g., Sigma-Aldrich G4500

MgCl₂ Various e.g., Sigma-Aldrich M8266

CaCl₂ Various e.g., Sigma-Aldrich C1016

Glucose Various e.g., Sigma-Aldrich G8270

NaOH Various e.g., Sigma-Aldrich S8045

HCl Various e.g., Sigma-Aldrich H1758

DMSO Various e.g., Sigma-Aldrich D8418

Cultured cells User-provided

96-well black, clear-bottom

plates
Various

Fluorescence microplate

reader or microscope
Various

Experimental Protocols
Reagent Preparation
Table 1: Buffer and Reagent Composition
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Solution Component Concentration Solvent

SPQ Stock Solution SPQ 100 mM dH₂O

Nigericin Stock

Solution
Nigericin 10 mM Ethanol

Tributyltin Chloride

Stock Solution
Tributyltin Chloride 10 mM Ethanol

Probenecid Stock

Solution (optional)
Probenecid 250 mM 1 M NaOH

Physiological Saline

(Normal HEPES

Buffer)

NaCl 140 mM dH₂O

KCl 5 mM

MgCl₂ 1 mM

CaCl₂ 1 mM

Glucose 10 mM

HEPES 10 mM

pH adjusted to 7.4

with NaOH

High-Potassium

(High-K⁺) Buffer
KCl 145 mM dH₂O

MgCl₂ 1 mM

CaCl₂ 1 mM

Glucose 10 mM

HEPES 10 mM

pH adjusted to 7.4

with KOH
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Calibration Buffers (0-

140 mM Cl⁻)
See Table 2

Table 2: Composition of Calibration Buffers

[Cl⁻]
(mM)

KCl (mM)
K-
Gluconat
e (mM)

MgCl₂
(mM)

CaCl₂
(mM)

Glucose
(mM)

HEPES
(mM)

0 0 145 1 1 10 10

20 20 125 1 1 10 10

40 40 105 1 1 10 10

60 60 85 1 1 10 10

80 80 65 1 1 10 10

100 100 45 1 1 10 10

120 120 25 1 1 10 10

140 140 5 1 1 10 10

Adjust pH

of all

calibration

buffers to

7.4 with

KOH.

Cell Preparation and SPQ Loading
Seed cells in a 96-well black, clear-bottom plate at a density that will result in a confluent

monolayer on the day of the experiment.

On the day of the experiment, aspirate the culture medium.

Wash the cells once with Physiological Saline.
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Prepare the SPQ loading solution by diluting the SPQ stock solution to a final concentration

of 5-10 mM in a hypotonic buffer (e.g., a 1:1 mixture of Physiological Saline and dH₂O).[1]

Add the SPQ loading solution to the cells and incubate for 15-30 minutes at 37°C.

Aspirate the loading solution and wash the cells three times with Physiological Saline to

remove extracellular dye.

Add Physiological Saline to the wells and incubate for 15-30 minutes at 37°C to allow for de-

esterification and stabilization of the dye.

(Optional) If dye leakage is a concern, Probenecid can be added to the Physiological Saline

during the stabilization step and subsequent experimental steps at a final concentration of 1-

2.5 mM.

Fluorescence Measurement
Set the fluorescence microplate reader or microscope to the appropriate excitation and

emission wavelengths for SPQ (Excitation: ~344 nm, Emission: ~443 nm).[2]

Record the baseline fluorescence of the SPQ-loaded cells.

Add your test compound or stimulus to the wells and record the change in fluorescence over

time.

In-Situ Calibration
After the experimental measurements, aspirate the solution from the wells.

Add the High-K⁺ Buffer containing 10 µM nigericin and 10 µM tributyltin chloride to all wells

and incubate for 10-15 minutes at 37°C.[3] This step will equilibrate the intracellular and

extracellular ion concentrations.

Aspirate the High-K⁺ buffer with ionophores.

Add the series of Calibration Buffers (0-140 mM Cl⁻) containing 10 µM nigericin and 10 µM

tributyltin chloride to different wells.
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Incubate for 10-15 minutes at 37°C.

Measure the fluorescence intensity (F) for each calibration point. The fluorescence in the 0

mM Cl⁻ buffer represents F₀.

Data Analysis
Correct for Background Fluorescence: Subtract the fluorescence intensity of wells containing

unloaded cells (autofluorescence) from all measurements.

Calculate F₀/F: For each calibration point, divide the fluorescence intensity in the 0 mM Cl⁻

buffer (F₀) by the fluorescence intensity at that chloride concentration (F).

Generate the Stern-Volmer Plot: Plot F₀/F versus the corresponding [Cl⁻]. The data should

be linear.

Determine the Stern-Volmer Constant (Kₛᵥ): Perform a linear regression on the Stern-Volmer

plot. The slope of the line is the Kₛᵥ.

Calculate Intracellular Chloride Concentration: Using the F₀ and Kₛᵥ determined from the

calibration, calculate the [Cl⁻]ᵢ for your experimental conditions using the Stern-Volmer

equation:

[Cl⁻]ᵢ = (F₀ / Fₑₓₚ - 1) / Kₛᵥ

Where Fₑₓₚ is the background-corrected fluorescence intensity from your experimental wells.
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Caption: Mechanism of SPQ fluorescence quenching by chloride ions.
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Caption: Experimental workflow for the SPQ chloride assay.
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Troubleshooting
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Problem Possible Cause Solution

Low Fluorescence Signal Inefficient SPQ loading

Optimize SPQ concentration

(try a range of 5-20 mM) and

incubation time (15-45 min).

Ensure the loading buffer is

hypotonic.

Low cell number
Ensure a confluent cell

monolayer.

Incorrect filter settings

Verify the excitation and

emission wavelengths on the

instrument.

Photobleaching

Minimize exposure of cells to

the excitation light. Use an

anti-fade reagent if possible.

High Background

Fluorescence

Incomplete removal of

extracellular SPQ

Increase the number and

duration of washes after SPQ

loading.

Autofluorescence from cells or

medium

Measure the fluorescence of

unloaded cells and subtract

this from all readings. Use

phenol red-free medium for the

assay.

Rapid Signal Decay (Dye

Leakage)

Active transport of SPQ out of

the cell

Include an organic anion

transport inhibitor, such as

Probenecid (1-2.5 mM), in the

assay buffers.[2]

Cell death/lysis

Assess cell viability after the

loading procedure. Reduce the

concentration of SPQ or the

duration of hypotonic shock if

necessary.
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Non-linear Stern-Volmer Plot
Incomplete equilibration during

calibration

Increase the incubation time

with the ionophores and

calibration buffers.

pH changes affecting SPQ

fluorescence

Ensure all buffers are properly

pH-adjusted.[4]

Presence of other quenching

ions

While less common in

physiological buffers, ensure

no other quenching halides

(e.g., Br⁻, I⁻) are present.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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